molecular formula C8H7N3OS B1267650 1,3-Benzothiazole-2-carbohydrazide CAS No. 28891-34-1

1,3-Benzothiazole-2-carbohydrazide

Cat. No. B1267650
CAS RN: 28891-34-1
M. Wt: 193.23 g/mol
InChI Key: GYADLBSESMQVEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Benzothiazole-2-carbohydrazide derivatives involves refluxing benzothiazolyl carboxyhydrazide with different aryl acids in phosphoryl chloride. This process leads to the formation of 2-(5-substituted-1,3,4-oxadiazole-2-yl)-1,3-benzothiazoles, with their structures confirmed through 1H NMR and Mass spectral data. These compounds have been explored for their antimicrobial activities, demonstrating the versatility of 1,3-Benzothiazole-2-carbohydrazide as a precursor for synthesizing compounds with potential biological applications (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Molecular Structure Analysis

The molecular structure of 1,3-Benzothiazole-2-carbohydrazide derivatives has been extensively analyzed through techniques like FT-IR, NMR, ESI-MS, and single-crystal X-ray diffraction (XRD). Studies reveal that these compounds exhibit high solvation energy values in solution, indicating their stability in various solvents. The detailed vibrational assignments and molecular docking studies suggest these compounds could have significant biological activity, including anti-diabetic and antioxidant properties (Karrouchi et al., 2020).

Chemical Reactions and Properties

1,3-Benzothiazole-2-carbohydrazide serves as a precursor for the synthesis of a variety of heterocyclic compounds, including 1,2,4-triazole, 1,3,4-thiadiazole, and benzothiazole derivatives. These compounds have been evaluated for their antimicrobial activity, showcasing the chemical reactivity and potential application of 1,3-Benzothiazole-2-carbohydrazide in developing new antimicrobial agents (Hemdan et al., 2016).

Physical Properties Analysis

The physical properties of 1,3-Benzothiazole-2-carbohydrazide and its derivatives are crucial for understanding their behavior in different environments and applications. While specific physical properties were not detailed in the available literature, it's known that properties such as solubility, melting point, and stability in various solvents are key factors that influence the usability of these compounds in both research and industrial applications.

Chemical Properties Analysis

The chemical properties of 1,3-Benzothiazole-2-carbohydrazide derivatives, including reactivity with various reagents, stability under different conditions, and their ability to form a wide array of heterocyclic compounds, are of significant interest. These properties make 1,3-Benzothiazole-2-carbohydrazide a valuable compound in organic synthesis, offering pathways to a diverse range of biologically active molecules.

Scientific Research Applications

Specific Scientific Field

Biochemistry and Medicinal Chemistry

Summary of the Application

“1,3-Benzothiazole-2-carbohydrazone” and its Cu(II), Ni(II), and Zn(II) complexes have been synthesized and studied for their antimicrobial properties and DNA interactions .

Methods of Application or Experimental Procedures

The compound and its metal complexes were synthesized and characterized using various spectro-analytical techniques. DNA binding studies were conducted using spectrophotometry, fluorescence, and viscosity techniques .

Results or Outcomes

The complexes were found to bind effectively to CT-DNA through an intercalative mode. The metal complexes showed enhanced activity over the unbound free ligand in cytotoxicity studies carried out on HeLa cell line by MTT assay .

Green Chemistry

Specific Scientific Field

Green Chemistry

Summary of the Application

Benzothiazoles, including “1,3-Benzothiazole-2-carbohydrazone”, play an important role in green chemistry. They are synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Methods of Application or Experimental Procedures

The synthesis of benzothiazole compounds related to green chemistry involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

Results or Outcomes

The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Antitubercular Compounds

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

Benzothiazole-based compounds, including “1,3-Benzothiazole-2-carbohydrazide”, have been synthesized and studied for their antitubercular properties .

Methods of Application or Experimental Procedures

The compound was synthesized and its antitubercular properties were studied in vitro and in vivo. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Results or Outcomes

The synthesized benzothiazole-based compounds showed promising antitubercular activity .

Material Science

Specific Scientific Field

Material Science

Summary of the Application

“1,3-Benzothiazole-2-carbohydrazide” is used in the synthesis of various materials due to its inherent stability .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of various materials. Its stability makes it a valuable component in material science .

Results or Outcomes

The use of “1,3-Benzothiazole-2-carbohydrazide” in material science has led to the development of various new materials .

Anticancer Activity

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“1,3-Benzothiazole-2-carbohydrazide” and its Cu(II), Ni(II), and Zn(II) complexes have been synthesized and studied for their anticancer properties .

Methods of Application or Experimental Procedures

The compound and its metal complexes were synthesized and characterized using various spectro-analytical techniques. The cytotoxicity studies were carried out on HeLa cell line by MTT assay .

Results or Outcomes

The metal complexes showed enhanced activity over the unbound free ligand in cytotoxicity studies .

Industrial Applications

Specific Scientific Field

Industrial Chemistry

Summary of the Application

“1,3-Benzothiazole-2-carbohydrazide” is used in various industrial applications due to its inherent stability .

Methods of Application or Experimental Procedures

The compound is used in various industrial processes. Its stability makes it a valuable component in industrial chemistry .

Results or Outcomes

The use of “1,3-Benzothiazole-2-carbohydrazide” in industrial applications has led to the development of various new processes and products .

Safety And Hazards

The safety information for 1,3-Benzothiazole-2-carbohydrazide indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may also cause eye irritation and respiratory irritation .

Future Directions

Benzothiazole compounds, including 1,3-Benzothiazole-2-carbohydrazide, have played an increasingly important role in biochemistry and medicinal chemistry in recent years . Their potential applications in the treatment of diseases such as tuberculosis make them a promising area of future research .

properties

IUPAC Name

1,3-benzothiazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYADLBSESMQVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183083
Record name 1,3-Benzothiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzothiazole-2-carbohydrazide

CAS RN

28891-34-1
Record name 1,3-Benzothiazole-2-carbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028891341
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28891-34-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzothiazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-BENZOTHIAZOLE-2-CARBOHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G44I3467G6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of ethyl benzo[d]thiazole-2-carboxylate (10 g, 48.25 mmol) in ethanol (200 mL) was added hydrazine (15.5 g, 482.5 mmol). The reaction mixture was stirred at RT for 30 min and concentrated under high vacuum to remove hydrazine. The resulting residue was triturated with ethanol (40 mL) to give benzo[d]thiazole-2-carbohydrazide (9.3 g, quant.) LRMS (M+H+) m/z 194.0.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K LAxMI - Oriental Journal of Chemistry, 2022 - search.ebscohost.com
Marvin Sketch is the fast and accurate software used for drawing of chemical compounds and reactions. This software also provide guidance and is integrated with calculators for …
Number of citations: 2 search.ebscohost.com
H Wang, S Zhao, Y Xu, L Li, B Li, M Pei… - Journal of Molecular …, 2020 - Elsevier
A simple fluorescent chemosensor WS1 (N'-[(Z)-1H-indazol-3-ylmethylidene]imidazo [2,1-b] [1,3]benzothiazole-2-carbohydrazide) based on imidazole [2,1-b]benzothiazole was …
Number of citations: 25 www.sciencedirect.com
M Bhat, SL Belagali - Future medicinal chemistry, 2018 - Future Science
Aim: Benzothiazole and pyrazoles are two important pharmacophores, the activity can be enhanced by conjugating them. Here, two novel series of the pyrazole-conjugated …
Number of citations: 18 www.future-science.com
K Sudeepa, B Aparna, M Ravi
Number of citations: 0
NM Gosavi - 2016 - wjpr.s3.ap-south-1.amazonaws.com
As a part of systematic investigation of synthesis of N-[2-(2-chloroquinolin-3-yl)-4-oxo-1, 3-thiazolidin-3-yl]-1, 3-benzothiazole-2-carboxamide V (ag) was achieved by corresponding …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
M Bhat, SL Belagali, NKH Kumar… - Anti-Infective …, 2019 - ingentaconnect.com
Background: Nitrogen-containing heterocyclics are abundant in natural products and also in synthetic drug molecules because of a variety of applications and superior pharmacological …
Number of citations: 10 www.ingentaconnect.com
SV Mamatha, SL Belagali, M Bhat, BK Joshi - Chemical Data Collections, 2022 - Elsevier
The present study validates the synthesis of two new series of benzothiazole conjugated pyrazole analogs by the coupling of benzothiazole hydrazine with 4-formyl pyrazole derivatives, …
Number of citations: 3 www.sciencedirect.com
J Wang, X Ding, Z Lan, G Liu, S Hou… - Critical Reviews in …, 2021 - Taylor & Francis
Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. Among two nitrogen atoms, one of which carries with a …
Number of citations: 5 www.tandfonline.com

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